molecular formula C13H14N4O4 B10945906 N-(2-hydroxy-5-nitrophenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide

N-(2-hydroxy-5-nitrophenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B10945906
M. Wt: 290.27 g/mol
InChI Key: MIFUVDDPVVVUCS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-nitrophenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that features a nitrophenyl group, a pyrazolyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-nitrophenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Nitration: Introduction of the nitro group to a phenol derivative.

    Hydroxylation: Introduction of the hydroxyl group to the nitrophenyl compound.

    Pyrazole Formation: Synthesis of the pyrazole ring through cyclization reactions.

    Amidation: Formation of the propanamide moiety by reacting the intermediate with a suitable amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-nitrophenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines or alcohols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-nitrophenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-5-nitrophenyl)-3-(1H-pyrazol-1-yl)propanamide: Similar structure but without the methyl group on the pyrazole ring.

    N-(2-hydroxy-5-nitrophenyl)-3-(3-methyl-1H-pyrazol-1-yl)butanamide: Similar structure but with a butanamide moiety instead of propanamide.

Uniqueness

N-(2-hydroxy-5-nitrophenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the nitrophenyl and pyrazolyl groups, which can impart distinct chemical and biological properties. The specific arrangement of these functional groups can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

N-(2-hydroxy-5-nitrophenyl)-3-(3-methylpyrazol-1-yl)propanamide

InChI

InChI=1S/C13H14N4O4/c1-9-4-6-16(15-9)7-5-13(19)14-11-8-10(17(20)21)2-3-12(11)18/h2-4,6,8,18H,5,7H2,1H3,(H,14,19)

InChI Key

MIFUVDDPVVVUCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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